
9-benzyl-2-chloro-6-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-benzyl-2-chloro-6-méthyl-9H-purine est un composé chimique de formule moléculaire C13H11ClN4. Elle appartient à la famille des purines, un groupe de composés organiques aromatiques hétérocycliques. Les purines sont importantes car elles constituent les éléments constitutifs de l'ADN et de l'ARN. Ce composé particulier est caractérisé par la présence d'un groupe benzyle en position 9, d'un atome de chlore en position 2 et d'un groupe méthyle en position 6 sur le cycle purine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9-benzyl-2-chloro-6-méthyl-9H-purine implique généralement la chloration de la 9-benzyl-6-méthylpurine. La réaction est réalisée en utilisant du chlorure de thionyle (SOCl2) ou de l'oxychlorure de phosphore (POCl3) comme agents chlorants. La réaction est généralement réalisée sous reflux pour assurer une chloration complète.
Méthodes de production industrielle
En milieu industriel, la production de 9-benzyl-2-chloro-6-méthyl-9H-purine peut impliquer un processus en plusieurs étapes à partir de précurseurs facilement disponibles. Le processus comprend :
- Benzylation de la 6-méthylpurine.
- Chloration du produit benzylé en utilisant du chlorure de thionyle ou de l'oxychlorure de phosphore.
- Purification du produit final par recristallisation ou chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 9-benzyl-2-chloro-6-méthyl-9H-purine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position 2 peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation et réduction : Le composé peut subir une oxydation pour former des dérivés oxo correspondants ou une réduction pour former des dérivés aminés.
Réactions de cyclisation : Elle peut participer à des réactions de cyclisation pour former des systèmes cycliques fusionnés.
Réactifs et conditions courantes
Substitution nucléophile : Réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF).
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Réactifs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants anhydres.
Produits majeurs
Produits de substitution : 2-amino-9-benzyl-6-méthyl-9H-purine.
Produits d'oxydation : 2-chloro-9-benzyl-6-méthyl-9H-purine-6-one.
Produits de réduction : 2-chloro-9-benzyl-6-méthyl-9H-purine-6-amine.
Applications De Recherche Scientifique
La 9-benzyl-2-chloro-6-méthyl-9H-purine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de dérivés de purine plus complexes.
Biologie : Etudiée pour ses interactions potentielles avec des macromolécules biologiques telles que les enzymes et les acides nucléiques.
Médecine : Investigée pour ses propriétés pharmacologiques potentielles, y compris les activités antivirales et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la 9-benzyl-2-chloro-6-méthyl-9H-purine implique son interaction avec des cibles moléculaires spécifiques. L'atome de chlore en position 2 en fait un bon candidat pour les réactions de substitution nucléophile, lui permettant de former des liaisons covalentes avec des sites nucléophiles sur les enzymes ou les récepteurs. Cette interaction peut inhiber l'activité de certaines enzymes ou modifier la fonction des récepteurs, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 9-benzyl-2-chloro-6-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 2nd position makes it a good candidate for nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or alter the function of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
9-Benzyl-2-chloro-9H-purine : Manque le groupe méthyle en position 6.
2-Chloro-6-méthyl-9H-purine : Manque le groupe benzyle en position 9.
9-Benzyl-6-méthyl-9H-purine : Manque l'atome de chlore en position 2.
Unicité
La 9-benzyl-2-chloro-6-méthyl-9H-purine est unique en raison de la combinaison de ses substituants. La présence du groupe benzyle en position 9, du chlore en position 2 et du groupe méthyle en position 6 confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
164360-03-6 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-6-methylpurine |
InChI |
InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clé InChI |
REPKRWPDMZCIJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)

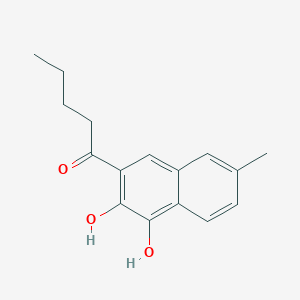
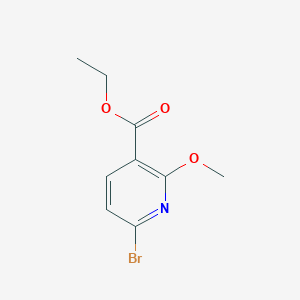

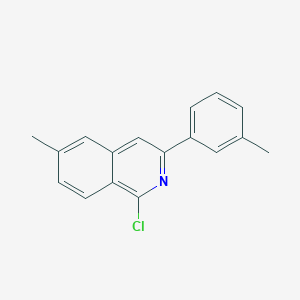
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)
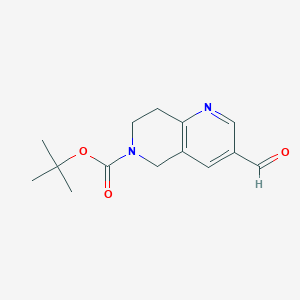
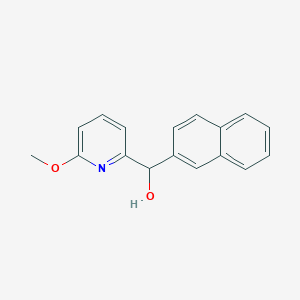
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
